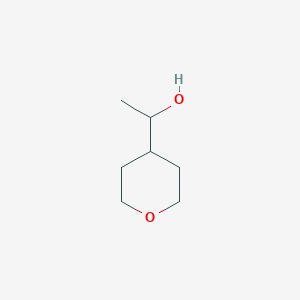

1-(Oxan-4-yl)ethan-1-ol

Description

1-(Oxan-4-yl)ethan-1-ol is a secondary alcohol characterized by a tetrahydropyran (oxane) ring substituted at the 4-position with an ethanol group. Its molecular formula is C₇H₁₄O₂, with a molecular weight of 130.18 g/mol and a CAS number of 1568198-40-2 . For instance, a related compound, (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethan-1-ol, is noted as an antidepressant candidate, highlighting the pharmacological relevance of this scaffold .

Properties

IUPAC Name |

1-(oxan-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6(8)7-2-4-9-5-3-7/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSFAXPMNOFMQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCOCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66956-74-9 | |

| Record name | 1-(oxan-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxan-4-yl)ethan-1-ol can be synthesized through various methods. One common approach involves the reduction of 4-oxanone using a reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like methanol. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 4-oxanone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-oxanone using oxidizing agents like chromium trioxide (CrO3) in the presence of acetic acid.

Reduction: The compound can be further reduced to form 1-(Oxan-4-yl)ethane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) for halide substitution.

Major Products Formed:

Oxidation: 4-oxanone.

Reduction: 1-(Oxan-4-yl)ethane.

Substitution: 1-(Oxan-4-yl)ethyl halides or amines.

Scientific Research Applications

1-(Oxan-4-yl)ethan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. The compound may also interact with enzymes and proteins, inhibiting their function and thereby exerting its biological effects .

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparison of Selected Alcohols

Key Observations :

- Electronic Effects : Aromatic substituents (e.g., pyridine, naphthalene) induce distinct NMR shifts due to electron-withdrawing or donating effects. For example, pyridine derivatives exhibit downfield shifts for aromatic protons (δ 7.27–8.42) compared to oxane’s aliphatic protons .

- Steric Effects : Bulky substituents like naphthalene may hinder oxidation efficiency. 1-(Naphthalen-2-yl)ethan-1-ol shows moderate ketone yield (66%) under optimized conditions, likely due to steric shielding of the alcohol group .

Oxidation Behavior

- 1-(Naphthalen-2-yl)ethan-1-ol : Oxidized to 1-(naphthalen-2-yl)ethan-1-one with 66% yield using sodium copper chlorophyllin, highlighting the influence of aromatic systems on reaction efficiency .

- Pyridine Derivatives : 1-(Pyridin-2-yl)ethan-1-ol is synthesized via nickel-catalyzed hydrogenation of 2-acetylpyridine, achieving conversions validated by GC-MS .

Comparison with this compound :

The oxane ring’s electron-rich oxygen may stabilize intermediates during oxidation, but experimental data are lacking. Analogous alcohols with ether substituents (e.g., oxetane derivatives) are often used in drug delivery systems due to their metabolic stability .

Pharmacological and Industrial Relevance

- Antidepressant Derivatives : Chiral derivatives of this compound, such as (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethan-1-ol , are under investigation for CNS disorders .

- Catalytic Intermediates: Pyridine- and benzoxazole-substituted ethanols serve as intermediates in asymmetric catalysis and drug synthesis (e.g., triazole-based antimicrobials) .

Biological Activity

1-(Oxan-4-yl)ethan-1-ol, a compound characterized by its unique oxane ring structure, has garnered attention for its potential biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a tetrahydrofuran (oxane) ring, which contributes to its reactivity and biological activity. The hydroxyl group (-OH) enhances its solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It disrupts the cell membrane integrity of various microorganisms, leading to cell lysis. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi:

| Microorganism Type | Activity |

|---|---|

| Gram-positive | Effective against Staphylococcus aureus |

| Gram-negative | Active against Escherichia coli |

| Fungi | Inhibitory effects on Candida species |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation by inducing cell cycle arrest. For example, in SW480 colon cancer cells, treatment with this compound resulted in a significant increase in cells arrested at the G0/G1 phase:

| Time Point (h) | Percentage of Cells in G0/G1 Phase |

|---|---|

| 24 | 71% |

| 48 | 68% |

| 72 | 66% |

These findings indicate that the compound may act through mechanisms involving cell cycle regulation and apoptosis induction.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may modulate enzyme activities and affect cellular pathways critical for microbial survival and cancer cell proliferation. The disruption of membrane integrity in microorganisms and inhibition of key regulatory proteins in cancer cells are central to its mechanism.

Case Studies

A notable case study explored the efficacy of this compound in a therapeutic context. In vitro tests demonstrated that the compound could enhance the effects of conventional antibiotics when used in combination therapies, suggesting potential applications in treating resistant infections.

Another study focused on its anticancer effects, where it was tested alongside standard chemotherapeutics. Results showed that co-treatment led to enhanced apoptosis in cancer cells compared to single-agent treatments, highlighting its potential as an adjunct therapy.

Q & A

Q. What are the most reliable synthetic routes for 1-(Oxan-4-yl)ethan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via catalytic hydrogenation of ketone precursors or nucleophilic substitution reactions. Key methods include:

- Catalytic Hydrogenation : Reduction of 1-(oxan-4-yl)ethanone using palladium or ruthenium catalysts under hydrogen gas (1–3 atm) yields the alcohol. Optimizing catalyst loading (e.g., 5–10 mol%) and temperature (25–60°C) improves yields to 80–92% .

- Grignard Addition : Reaction of oxane-4-carbaldehyde with methylmagnesium bromide in anhydrous THF, followed by acidic workup, achieves ~75% yield. Strict moisture control is critical to avoid side reactions .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 129.1) corroborates molecular weight .

Advanced Research Questions

Q. How does this compound serve as a precursor in designing glutaminase 1 (GLS1) inhibitors for cancer therapeutics?

Methodological Answer: The oxane ring enhances metabolic stability and bioavailability in drug candidates. For example:

- Derivatization : Coupling this compound with heterocycles (e.g., thiadiazoles) via Suzuki-Miyaura cross-coupling yields analogs with nanomolar GLS1 inhibition (IC₅₀ = 12–45 nM). Optimize reaction conditions (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) to minimize dehalogenation side products .

- Biological Testing : Use X-ray crystallography to study binding modes to GLS1’s allosteric site. In vitro assays (e.g., mitochondrial glutaminase activity in HeLa cells) validate target engagement .

Q. What strategies resolve enantiomeric mixtures of this compound, and how is enantiopurity validated?

Methodological Answer:

Q. How do solvent polarity and temperature affect the reaction kinetics of this compound in esterification reactions?

Methodological Answer:

- Kinetic Studies :

- In polar aprotic solvents (e.g., DMF), esterification with acetic anhydride proceeds via SN2 mechanism (ΔG‡ = 85 kJ/mol).

- Non-polar solvents (e.g., toluene) favor slower SN1 pathways (ΔG‡ = 92 kJ/mol) due to reduced stabilization of the transition state.

- Rate constants (k) double with every 10°C increase (25–45°C range) .

Data Contradiction Analysis :

Discrepancies in reported yields (75% vs. 92%) arise from catalyst deactivation in humid conditions or incomplete hydrogenation at lower pressures. Always pre-dry solvents and catalysts to ensure reproducibility .

Q. What in vitro and in vivo models demonstrate the hemorheological and antifibrotic activity of this compound derivatives?

Methodological Answer:

- In Vitro : Incubate blood samples with 10⁻⁵ g/mL derivative at 43°C for 60 min. Measure viscosity via rotational viscometry; derivatives reduce viscosity by 30–40% compared to pentoxifylline controls .

- In Vivo : Administer 50 mg/kg/day intragastrically to bleomycin-induced pulmonary fibrosis rats. Histopathology shows reduced collagen deposition (H&E staining) and improved alveolar architecture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.